p-Aminohippuric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/

1 G SOL IN 45 ML WATER

SOL IN CHLOROFORM; BENZENE; ACETONE; ALCOHOL

PRACTICALLY INSOL IN ETHER; CARBON TETRACHLORIDE

FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP

For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page.

13 mg/mL

Synonyms

Canonical SMILES

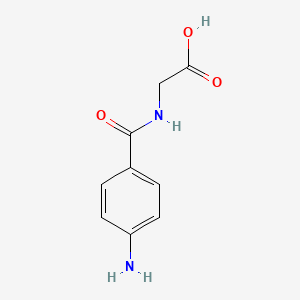

p-Aminohippuric acid (PAH, CAS 61-78-9) is an exogenous amide derivative of p-aminobenzoic acid and glycine, established as the gold-standard diagnostic and pharmacological agent for quantifying effective renal plasma flow (ERPF) and evaluating organic anion transporter (OAT) activity. Unlike endogenous markers, PAH exhibits a near-complete renal extraction ratio of approximately 90% during a single pass through the kidneys, driven by rapid active tubular secretion via OAT1 and OAT3 alongside glomerular filtration. Its low plasma protein binding (<20%) and specific structural features—namely the para-amino group—make it an essential benchmark substrate in pharmacokinetic modeling, drug-drug interaction (DDI) screening, and controlled formulation development where precise, interference-free clearance kinetics are required[1].

Generic substitution of PAH with common renal markers such as inulin, iohexol, or creatinine fails fundamentally because these alternatives are cleared almost exclusively by glomerular filtration, yielding systemic clearance rates of only ~120 mL/min, which completely misses the active tubular secretion component required to measure total ERPF (~600–650 mL/min). Furthermore, substituting PAH with its parent compound, hippuric acid, fails in analytical workflows; hippuric acid lacks the critical para-amino group, preventing its quantification via standard Bratton-Marshall diazotization colorimetric assays and altering its binding kinetics to OAT1/OAT3. Finally, directly substituting PAH free acid (CAS 61-78-9) with its sodium salt (CAS 94-16-6) in unbuffered aqueous systems fails due to drastic solubility differences; the free acid requires precise pH titration (e.g., with sodium hydroxide to pH 6.7–7.6) to achieve the high concentrations necessary for injection formulations, making the exact chemical form critical for processability [1].

Quantification of Effective Renal Plasma Flow (ERPF) via Active Secretion

PAH is prioritized over standard glomerular filtration markers because it captures total renal plasma flow through active tubular secretion. In healthy adults, PAH achieves an extraction ratio of ~90% and a total clearance rate of 600–650 mL/min. In direct head-to-head comparisons, inulin and iohexol achieve only ~20% extraction, resulting in clearance rates of approximately 120 mL/min, as they are not substrates for proximal tubule secretion [1].

| Evidence Dimension | Renal clearance rate and extraction ratio |

| Target Compound Data | ~600–650 mL/min clearance; ~90% extraction ratio |

| Comparator Or Baseline | Inulin / Iohexol (~120 mL/min clearance; ~20% extraction ratio) |

| Quantified Difference | 5-fold higher clearance rate for PAH due to active OAT-mediated secretion |

| Conditions | In vivo human and mammalian renal clearance assays |

Procurement of PAH is essential for studies and diagnostics requiring the measurement of total effective renal plasma flow, which GFR markers cannot quantify.

OAT1/OAT3 Binding Kinetics and Colorimetric Detectability

PAH is selected over endogenous hippuric acid for transporter assays and clearance tracking due to its specific binding kinetics and analytical properties. In human kidney slice models, PAH demonstrates saturable uptake with a Km of 31–48 µM for OAT1. Crucially, the presence of the para-amino group allows PAH to be detected via the Bratton-Marshall colorimetric assay (diazotization), whereas hippuric acid cannot undergo this reaction. Additionally, hippuric acid is present endogenously (up to ~290 µM in uremic patients), which creates baseline interference that exogenous PAH avoids[1].

| Evidence Dimension | Analytical detectability and endogenous baseline interference |

| Target Compound Data | Exogenous tracer; detectable via Bratton-Marshall diazotization |

| Comparator Or Baseline | Hippuric acid (Endogenous baseline up to 290 µM in CKD; undetectable by diazotization) |

| Quantified Difference | Complete elimination of endogenous background interference and enabling of rapid colorimetric quantification |

| Conditions | In vitro OAT1/OAT3 uptake assays and biological fluid analysis |

PAH must be procured instead of hippuric acid to ensure zero endogenous background interference and to enable cost-effective, high-throughput colorimetric detection in complex biological matrices.

Aqueous Solubility and pH-Dependent Formulation Control

The selection between PAH free acid (CAS 61-78-9) and PAH sodium salt (CAS 94-16-6) dictates formulation workflows. The sodium salt dissolves freely in water to form highly concentrated solutions. In contrast, the PAH free acid exhibits low native aqueous solubility and requires the addition of a strong base (e.g., sodium hydroxide) to reach a pH of 6.7–7.6, at which point it achieves a solubility of up to 200 mg/mL.

| Evidence Dimension | Aqueous solubility and pH requirement for high-concentration dissolution |

| Target Compound Data | Requires pH adjustment (NaOH to pH 6.7–7.6) to reach 200 mg/mL |

| Comparator Or Baseline | PAH Sodium Salt (freely soluble in water without pH adjustment) |

| Quantified Difference | Distinct formulation requirement (titration vs. direct dissolution) for clinical-grade 20% solutions |

| Conditions | Aqueous formulation compounding at room temperature |

Buyers must procure the free acid when custom pH buffering, controlled salt formation, or specific counter-ion pairing is required in the manufacturing process.

Effective Renal Plasma Flow (ERPF) Diagnostic Formulation

Directly following from its ~90% renal extraction ratio and 600-650 mL/min clearance rate, PAH is the mandatory active pharmaceutical ingredient (API) or precursor for formulating diagnostic injectables used to measure ERPF, a metric impossible to obtain with GFR markers like inulin[1].

In Vitro OAT1/OAT3 Drug-Drug Interaction (DDI) Screening

Leveraging its specific Km values (31-48 µM) and lack of endogenous baseline interference, PAH is widely procured as a standardized reference substrate in cell-based and kidney-slice assays to evaluate the inhibitory potential of new drug candidates on OAT1 and OAT3 transporters [2].

Custom Salt and Buffer Manufacturing

Because the free acid form requires pH titration to achieve high aqueous solubility (200 mg/mL), it is the preferred starting material for process chemists developing custom-buffered diagnostic solutions or synthesizing novel PAH salts where the standard sodium salt is unsuitable .

References

- [1] Berg, U. B. 'Differences in decline in GFR with age between males and females. Reference data on clearances of inulin and PAH in potential kidney donors.' Nephrology Dialysis Transplantation 21.9 (2006): 2577-2582.

- [2] Nozaki, Y., et al. 'Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices.' Journal of Pharmacology and Experimental Therapeutics 321.1 (2007): 362-369.

Purity

Physical Description

Solid

Color/Form

PRISMS FROM WATER

WHITE, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.89 (LogP)

Log P= -0.89

-0.89

Appearance

Melting Point

198-199 °C

198.5 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

MEDICATION: DIAGNOSTIC AID (RENAL FUNCTION DETERMINATION) /SRP: NOT COMMONLY USED IN RENAL FUNCTION TEST/

Pharmacology

MeSH Pharmacological Classification

ATC Code

V04 - Diagnostic agents

V04C - Other diagnostic agents

V04CH - Tests for renal function and ureteral injuries

V04CH30 - Aminohippuric acid

Mechanism of Action

P-AMINOHIPPURATE (PAH) IS PROTOTYPE FOR AN AGENT EXCRETED BY ORGANIC ACID TRANSPORT SYSTEM...LOCATED IN PROXIMAL CONVOLUTED TUBULES...PROTEIN-BOUND TOXICANTS ARE FULLY AVAIL FOR ACTIVE TRANSPORT. /PROCESS HAS/...ALL CHARACTERISTICS OF ACTIVE TRANSPORT SYSTEM; THEREFORE VARIOUS COMPD COMPETE WITH ONE ANOTHER FOR SECRETION.

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

94-16-6

Absorption Distribution and Excretion

1.4% OF DOSE OF P-AMINOHIPPURIC ACID IS EXCRETED IN BILE OF RAT AFTER 3 HR. /FROM TABLE/

BILIARY EXCRETION OF 4-AMINOHIPPURIC ACID IN DIFFERENT SPECIES: % OF DOSE EXCRETED IN 3 HR: RAT 3.3; GUINEA PIG 6.7; RABBIT 3.0; DOG 3.4; CAT 0.7; HEN 0.5. /FROM TABLE/

SERUM EXTRACTION RATIO...FROM DOG RENAL CORTEX.../IS/ 0.74 FOR P-AMINOHIPPURIC ACID...

For more Absorption, Distribution and Excretion (Complete) data for P-AMINOHIPPURIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

ORALLY ADMIN PAH GAVE RISE TO P-AMINOBENZOIC ACID, P-AMINOHIPPURIC ACID, P-ACETYLAMINOBENZOIC ACID, P-ACETYLAMINOHIPPURIC ACID, & P-ACETYLAMINOBENZOYLGLUCURONIC ACID IN URINE. WHEN ADMIN IV, ONLY P-ACETYLAMINOHIPPURIC ACID & UNCHANGED P-AMINOHIPPURIC ACID WERE EXCRETED.

Associated Chemicals

Wikipedia

Drug Warnings

MANY WORKERS ROUTINELY USE CLEARANCE OF PAH AS AN ESTIMATE OF RENAL PLASMA FLOW. ...PRACTICE /WAS NOT RECOMMENDED/ FOR 3 REASONS: 1) RENAL EXTRACTION OF PAH IS...VARIABLE EVEN WHEN PLASMA CONCN IS LOW, 2) PAH IS REABSORBED, 3) PAH MAY SUPPRESS RENAL TRANSPORT OF TEST DRUG IF IT IS A WEAK ORGANIC ACID.

WHEN PLASMA CONCN OF PAH ARE RAISED RAPIDLY, PATIENTS MAY EXPERIENCE NAUSEA OR VOMITING & A SENSATION OF SUDDEN WARMTH, SYMPTOMS THAT CAN BE AVOIDED BY INFUSING DRUG MORE SLOWLY.

Adverse reactions which have been reported in association with the administration of aminohippurate sodium (PAH) include nausea, vomiting, cramps, vasomotor disturbances, flushing, tingling, a sensation of warmth, and the desire to defecate or urinate during or shortly after administration of the drug.

PAH must be administered with caution in patients with low cardiac reserve, since a rapid increase in plasma volume may precipitate congestive heart failure. The large dose required to achieve the plasma concentrations necessary for the determination of the maximum tubular secretion should be administered slowly and with caution, and the patient should be continuously observed for any adverse reactions. PAH is contraindicated in patients with known hypersensitivity to the drug or any ingredient in the formulation.

Biological Half Life

Use Classification

Methods of Manufacturing

BY REACTING P-NITROBENZOYL CHLORIDE WITH GLYCINE & THEN REDUCING THE P-NITRO GROUP WITH TIN & HYDROCHLORIC ACID.

General Manufacturing Information

Clinical Laboratory Methods

URINE & SERUM SAMPLES CAN BE ANALYZED DIRECTLY WITHOUT SOLVENT EXTRACTION OR PRETREATMENT.

Interactions

RENAL EXCRETION OF HALOFENATE IS...DIMINISHED BY...P-AMINOHIPPURATE /IN CHIMPANZEES/ @ ALL OBSERVED URINARY PH VALUES.

Patients receiving drugs that employ the same tubular excretory mechanism as PAH may exhibit mutually decreased excretion of the drugs because of competitive inhibition. Agents that share a common excretory mechanism include diuretics, iodopyracet, penicillin, phenolsulfonphthalein, probenecid, and saliclyates.

Agents that interfere with calorimetric analytical procedures, including procaine, sulfonamides, and thiazolsulfone, prevent accurate urinary measurements of PAH.

Stability Shelf Life

Dates

Intrinsic peroxidase-like activity of 4-amino hippuric acid reduced/stabilized gold nanoparticles and its application in the selective determination of mercury and iron in ground water

Lori Rastogi, Durga Prasad Ankam, K DashPMID: 31787536 DOI: 10.1016/j.saa.2019.117805

Abstract

Herein, we report a method for the synthesis of 4-aminohippuric acid (4-AHA) reduced/stabilized gold nanoparticles and their peroxidase mimicking properties for the colorimetric detection of Feand Hg

. The synthesis of nanoparticles was evidenced by appearance of bright red color and an absorption peak at 518 nm. Transmission electron microscopic (TEM) characterization revealed the nanoparticles to be spherical with average size of about 5.9 ± 1.7 nm. X-ray diffraction (XRD) analysis established highly crystalline nature of the nanoparticles. The synthesized nanoparticles have shown very good peroxidase mimicking property; exhibiting the catalytic oxidation of the chromogen 3,3',5,5'-tetramethyl benzidine (TMB) to a blue color product, in the presence of hydrogen peroxide. The peroxidase mimicking activity of the nanoparticles was found to be selectivity enhanced in the presence of Fe

and Hg

while there was no change in the activity in the presence of other concomitant ions. The mechanism studies revealed that the synthesized gold nanoparticles assisted in electron transfer during the catalytic process however the stimulation of peroxidase-like activity in the presence of Fe

and Hg

is owed to both generation of hydroxyl radical and accelerated electron transfer. The assay was made selective for iron by the addition of cysteine in acetate buffer; whereas the selective detection of mercury was achieved by carrying out the assay in citrate buffer. The linear ranges for the determination of Fe

and Hg

in deionized water were found to be: 5-50 ppb and 5-200 ppb respectively. The limits of quantification (LOQ) for Fe

and Hg

were 4.0 and 2.5 ppb respectively. The assay was applied for the determination of Fe

and Hg

in drinking and ground water samples. The method holds potential for the on-field screening of these metal ions in real environmental samples.

Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for the simultaneous determination of iohexol, p-aminohippuric acid and creatinine in porcine and broiler chicken plasma

Laura Dhondt, Siska Croubels, Pieter De Cock, Peter De Paepe, Siegrid De Baere, Mathias DevreesePMID: 31004849 DOI: 10.1016/j.jchromb.2019.04.017

Abstract

In order to study the renal function, in terms of glomerular filtration and effective renal plasma flow, in broiler chickens and pigs, an ultra-high performance liquid chromatography-tandem mass spectrometry method for the simultaneous determination of iohexol, p-aminohippuric acid (PAH) and exogenously administered creatinine in plasma was developed and validated. Sample preparation consisted of a deproteinization step using methanol for porcine plasma and an Ostro™ Protein Precipitation & Phospholipid Removal Plate was used for broiler chicken plasma. Chromatographic separation was achieved on a Hypersil Gold aQ column using 0.1% formic acid in water and 0.1% formic acid in methanol as mobile phases. The total run time was limited to 10 min. Matrix-matched calibration curves for iohexol and PAH were prepared and good linearity (r ≥ 0.9973; gof ≤ 6.17%) was achieved over the concentration range tested (0.25-90 μg/mL). Limits of quantification were 0.25 μg/mL for iohexol and PAH. Water was used as surrogate matrix for analysis of creatinine in plasma. This surrogate calibration curve showed good linearity over the concentration range tested (0.25-90 μg/mL) (r ≥ 0.9979; gof ≤ 5.66%). For creatinine, the relative lower limit of quantification was 201.03 ± 49.20% and 60.14 ± 7.64% for chicken and porcine plasma, respectively. The results for within-day and between-day precision and accuracy fell within the specified ranges. This straightforward, cost-effective and rapid method, determining iohexol, PAH and creatinine within one single chromatographic run, has been successfully used for the analysis in porcine and broiler chicken plasma samples in order to determine the renal function of these species.Andrographolide is neither a human organic anion transporter 1 (hOAT1) substrate nor inhibitor

Yoong Min Chong, Gurjeet Kaur, Mei Lan TanPMID: 30606060 DOI: 10.1080/10286020.2018.1520704

Abstract

Andrographolide, a major bioactive compound isolated from(Burm. F.) Nees, was evaluated for its effects on the hOAT1 membrane transporter. Substrate determination and inhibition of hOAT1-mediated uptake transport assay was carried out using recombinant CHO-hOAT1 cells. The results showed that the uptake ratio of andrographolide was less than 2.0 at all concentrations tested, indicating that andrographolide is not a hOAT1 substrate. Andrographolide has no significant effects on the p-aminohippuric acid uptake and on the mRNA and protein expression of hOAT1. In conclusion, andrographolide may not pose a drug-herb interaction risk related to hOAT1.

Alteration of renal excretion pathways in gentamicin-induced renal injury in rats

Yan-Rong Ma, Xuan Luo, Yan-Fang Wu, Tiffany Zhang, Fan Zhang, Guo-Qiang Zhang, Xin-An WuPMID: 29460972 DOI: 10.1002/jat.3603

Abstract

The kidney plays a major part in the elimination of many drugs and their metabolites, and drug-induced kidney injury commonly alters either glomerular filtration or tubular transport, or both. However, the renal excretion pathway of drugs has not been fully elucidated at different stages of renal injury. This study aimed to evaluate the alteration of renal excretion pathways in gentamicin (GEN)-induced renal injury in rats. Results showed that serum cystatin C, creatinine and urea nitrogen levels were greatly increased by the exposure of GEN (100 mg kg), and creatinine concentration was increased by 39.7% by GEN (50 mg kg

). GEN dose-dependently upregulated the protein expression of rOCT1, downregulated rOCT2 and rOAT1, but not affected rOAT2. Efflux transporters, rMRP2, rMRP4 and rBCRP expressions were significantly increased by GEN(100), and the rMATE1 level was markedly increased by GEN(50) but decreased by GEN(100). GEN(50) did not alter the urinary excretion of inulin, but increased metformin and furosemide excretion. However, GEN(100) resulted in a significant decrease of the urinary excretion of inulin, metformin and p-aminohippurate. In addition, urinary metformin excretions in vivo were significantly decreased by GEN(100), but slightly increased by GEN(50). These results suggested that GEN(50) resulted in the induction of rOCTs-rMATE1 and rOAT3-rMRPs pathway, but not changed the glomerular filtration rate, and GEN(100)-induced acute kidney injury caused the downregulated function of glomerular filtration -rOCTs-rMATE1 and -rOAT1-rMRPs pathway.

Stereoselective Inhibition of Renal Basolateral Human Organic Anion Transporter 3 by Lansoprazole Enantiomers

Yugo Hamada, Kenji Ikemura, Takuya Iwamoto, Masahiro OkudaPMID: 29353278 DOI: 10.1159/000485920

Abstract

Lansoprazole, a proton pump inhibitor, potently inhibits human organic anion transporter, hOAT3 (SLC22A8). Lansoprazole has an asymmetric atom in its structure and is clinically administered as a racemic mixture of (R)-and (S)-enantiomers. However, little is known about the stereoselective inhibitory potencies of lansoprazole against hOAT3 and its homolog, hOAT1. In the present study, the stereoselective inhibitory effect of lansoprazole was evaluated using hOAT1-and hOAT3-expressing cultured cells. hOAT1 and hOAT3 transported [14C]p-aminohippurate and [3H]estrone-3-sulfate (ES) with Michaelis-Menten constants of 29.8 ± 4.0 and 30.1 ± 9.0 µmol/L respectively. Lansoprazole enantiomers inhibited hOAT1- and hOAT3-mediated transport of each substrate in a concentration-dependent manner. The IC50 value of (S)-lansoprazole against hOAT3-mediated transport of [3H]ES (0.61 ± 0.08 µmol/L) was significantly lower than that of (R)-lansoprazole (1.75 ± 0.31 µmol/L). In contrast, stereoselectivity was not demonstrated for the inhibition of hOAT1. Furthermore, (S)-lansoprazole inhibited hOAT3-mediated transport of pemetrexed and methotrexate (hOAT3 substrates) more strongly than the corresponding (R)-lansoprazole. This study is the first to demonstrate that the stereoselective inhibitory potency of (S)-lansoprazole against hOAT3 is greater than that of (R)-lansoprazole. The present findings provide novel information about the drug interactions associated with lansoprazole.Net release and uptake of xenometabolites across intestinal, hepatic, muscle, and renal tissue beds in healthy conscious pigs

Kelly E Mercer, Gabriella A M Ten Have, Lindsay Pack, Renny Lan, Nicolaas E P Deutz, Sean H Adams, Brian D PiccoloPMID: 32538141 DOI: 10.1152/ajpgi.00153.2020

Abstract

Xenometabolites from microbial and plant sources are thought to confer beneficial as well as deleterious effects on host physiology. Studies determining absorption and tissue uptake of xenometabolites are limited. We utilized a conscious catheterized pig model to evaluate interorgan flux of annotated known and suspected xenometabolites, derivatives, and bile acids. Female pigs (= 12, 2-3 mo old, 25.6 ± 2.2 kg) had surgically implanted catheters across portal-drained viscera (PDV), splanchnic compartment (SPL), liver, kidney, and hindquarter muscle. Overnight-fasted arterial and venous plasma was collected simultaneously in a conscious state and stored at -80°C. Thawed samples were analyzed by liquid chromatography-mass spectrometry. Plasma flow was determined with para-aminohippuric acid dilution technology and used to calculate net organ balance for each metabolite. Significant organ uptake or release was determined if net balance differed from zero. A total of 48 metabolites were identified in plasma, and 31 of these had at least one tissue with a significant net release or uptake. All bile acids, indole-3-acetic acid, indole-3-arylic acid, and hydrocinnamic acid were released from the intestine and taken up by the liver. Indole-3-carboxaldehyde, p-cresol glucuronide, 4-hydroxyphenyllactic acid, dodecanendioic acid, and phenylacetylglycine were also released from the intestines. Liver or kidney uptake was noted for indole-3-acetylglycine, p-cresol glucuronide, atrolactic acid, and dodecanedioic acid. Indole-3-carboxaldehyde, atrolactic acid, and dodecanedioic acids showed net release from skeletal muscle. The results confirm gastrointestinal origins for several known xenometabolites in an in vivo overnight-fasted conscious pig model, whereas nongut net release of other putative xenometabolites suggests a more complex metabolism.

Xenometabolites from microbe origins influence host health and disease, but absorption and tissue uptake of these metabolites remain speculative. Results herein are the first to demonstrate in vivo organ uptake and release of these metabolites. We used a conscious catheterized pig model to confirm gastrointestinal origins for several xenometabolites (e.g., indolic compounds, 4-hydroxyphenyllactic acid, dodecanendioic acid, and phenylacetylgycine). Liver and kidney were major sites for xenometabolite uptake, likely highlighting liver conjugation metabolism and renal excretion.

Relative Hypoxia and Early Diabetic Kidney Disease in Type 1 Diabetes

Carissa Vinovskis, Lu-Ping Li, Pottumarthi Prasad, Kalie Tommerdahl, Laura Pyle, Robert G Nelson, Meda E Pavkov, Daniel van Raalte, Marian Rewers, Marlon Pragnell, Farid H Mahmud, David Z Cherney, Richard J Johnson, Kristen J Nadeau, Petter BjornstadPMID: 32737116 DOI: 10.2337/db20-0457

Abstract

The objective of this study was to compare the ratio of renal oxygen availability (RO) to glomerular filtration rate (GFR), a measure of relative renal hypoxia, in adolescents with and without type 1 diabetes (T1D) and relate the ratio to albuminuria, renal plasma flow (RPF), fat mass, and insulin sensitivity (

). RO

was estimated by blood oxygen level-dependent MRI; fat mass was estimated by DXA; GFR and RPF were estimated by iohexol and

-aminohippurate clearance; albuminuria was estimated by urine albumin-to-creatinine ratio (UACR); and

was estimated from steady-state glucose infusion rate/insulin (mg/kg/min) by hyperglycemic clamp in 50 adolescents with T1D (age 16.1 ± 3.0 years, HbA

8.6 ± 1.2%) and 20 control patients of similar BMI (age 16.1 ± 2.9 years, HbA

5.2 ± 0.2%). The RO

:GFR (ms/mL/min) was calculated as RO

(T2*, ms) divided by GFR (mL/min). Whole-kidney RO

:GFR was 25% lower in adolescents with T1D versus control patients (

< 0.0001). In adolescents with T1D, lower whole-kidney RO

:GFR was associated with higher UACR (

= -0.31,

= 0.03), RPF (

= -0.52,

= 0.0009), and fat mass (

= -0.33,

= 0.02). Lower medullary RO

:GFR was associated with lower

(

= 0.31,

= 0.03). In conclusion, adolescents with T1D exhibited relative renal hypoxia that was associated with albuminuria and with increased RPF, fat mass, and insulin resistance. These data suggest a potential role of renal hypoxia in the development of diabetic kidney disease.

Effects of the nitric oxide synthase inhibitor ronopterin (VAS203) on renal function in healthy volunteers

Christian Ott, Agnes Bosch, Nicole Winzer, Stephanie Friedrich, Reinhard Schinzel, Frank Tegtmeier, Roland E SchmiederPMID: 30666700 DOI: 10.1111/bcp.13870

Abstract

Reduced nitric oxide (NO) availability may adversely affect renal perfusion and glomerular filtration. The aim of the present study was to characterize in detail the pharmacological effects of VAS203, an inhibitor of NO synthase, on renal haemodynamics in humans.This double-blind, randomized, placebo-controlled, cross-over phase-I-study comprised 18 healthy men. Renal haemodynamics were assessed with constant-infusion input-clearance technique with p-aminohippurate and inulin for renal plasma flow (RPF) and glomerular filtration rate (GFR), respectively. After baseline measurement, a constant infusion of the tetrahydrobiopterin analogue ronopterin (VAS203, total 10 mg/kg body weight) or placebo was administered at random order for 6 hours additionally. After a wash-out phase of 28 days, the second course was applied. In parallel, markers of early kidney injury and renal function were assessed repeatedly up to 48 hours after starting VAS203/placebo-infusion.

VAS203-infusion resulted in a significant decrease of RPF (P < .0001) and GFR (P < .001) compared to placebo, but magnitude was within the physiological range. RPF and GFR recovered partly 2 hours after end of VAS203-infusion and was normal at beginning of the second infusion period. Compared to placebo, preglomerular resistance (P < .0001), and to lesser extent postglomerular resistance (P < .0001) increased, resulting in a decrease of intraglomerular pressure (P < .01). No treatment related effect on markers of early kidney injury, and on renal function (P for all >.20) have been observed.

Our phase-I-study in healthy humans indicates that VAS203 (10 mg/kg body weight) reduces renal perfusion and glomerular function within the physiological range mainly due to vasoconstriction at the preglomerular site.

Proteasome Inhibitors Bortezomib and Carfilzomib Stimulate the Transport Activity of Human Organic Anion Transporter 1

Yunzhou Fan, Guofeng YouPMID: 32234809 DOI: 10.1124/mol.119.118653

Abstract

Organic anion transporter 1 (OAT1), expressed at the basolateral membrane of renal proximal tubule epithelial cells, mediates the renal excretion of many clinically important drugs. Previous study in our laboratory demonstrated that ubiquitin conjugation to OAT1 leads to OAT1 internalization from the cell surface and subsequent degradation. The current study showed that the ubiquitinated OAT1 accumulated in the presence of the proteasomal inhibitors MG132 and ALLN rather than the lysosomal inhibitors leupeptin and pepstatin A, suggesting that ubiquitinated OAT1 degrades through proteasomes. Anticancer drugs bortezomib and carfilzomib target the ubiquitin-proteasome pathway. We therefore investigate the roles of bortezomib and carfilzomib in reversing the ubiquitination-induced downregulation of OAT1 expression and transport activity. We showed that bortezomib and carfilzomib extremely increased the ubiquitinated OAT1, which correlated well with an enhanced OAT1-mediated transport of p-aminohippuric acid and an enhanced OAT1 surface expression. The augmented OAT1 expression and transport activity after the treatment with bortezomib and carfilzomib resulted from a reduced rate of OAT1 degradation. Consistent with this, we found decreased 20S proteasomal activity in cells that were exposed to bortezomib and carfilzomib. In conclusion, this study identified the pathway in which ubiquitinated OAT1 degrades and unveiled a novel role of anticancer drugs bortezomib and carfilzomib in their regulation of OAT1 expression and transport activity. SIGNIFICANCE STATEMENT: Bortezomib and carfilzomib are two Food and Drug Administration-approved anticancer drugs, and proteasome is the drug target. In this study, we unveiled a new role of bortezomib and carfilzomib in enhancing OAT1 expression and transport activity by preventing the degradation of ubiquitinated OAT1 in proteasomes. This finding provides a new strategy in regulating OAT1 function that can be used to accelerate the clearance of drugs, metabolites, or toxins and reverse the decreased expression under disease conditions.Differential Effects of Levosimendan and Dobutamine on Glomerular Filtration Rate in Patients With Heart Failure and Renal Impairment:A Randomized Double-Blind Controlled Trial

Lukas Lannemyr, Sven-Erik Ricksten, Bengt Rundqvist, Bert Andersson, Sven-Erik Bartfay, Charlotta Ljungman, Pia Dahlberg, Niklas Bergh, Clara Hjalmarsson, Thomas Gilljam, Entela Bollano, Kristjan KarasonPMID: 30369310 DOI: 10.1161/JAHA.117.008455

Abstract

Background The management of the cardiorenal syndrome in advanced heart failure is challenging, and the role of inotropic drugs has not been fully defined. Our aim was to compare the renal effects of levosimendan versus dobutamine in patients with heart failure and renal impairment. Methods and Results In a randomized double-blind study, we assigned patients with chronic heart failure (left ventricular ejection fraction <40%) and impaired renal function (glomerular filtration rate <80 mL/min per 1.73 m) to receive either levosimendan (loading dose 12 μg/kg+0.1 μg/kg per minute) or dobutamine (7.5 μg/kg per minute) for 75 minutes. A pulmonary artery catheter was used for measurements of systemic hemodynamics, and a renal vein catheter was used to measure renal plasma flow by the infusion clearance technique for PAH (para-aminohippurate) corrected by renal extraction of PAH . Filtration fraction was measured by renal extraction of chromium ethylenediamine tetraacetic acid. A total of 32 patients completed the study. Following treatment, the levosimendan and dobutamine groups displayed similar increases in renal blood flow (22% and 26%, respectively) with no significant differences between groups. Glomerular filtration rate increased by 22% in the levosimendan group but remained unchanged in the dobutamine group ( P=0.012). Filtration fraction was not affected by levosimendan but decreased by 17% with dobutamine ( P=0.045). Conclusions In patients with chronic heart failure and renal impairment, levosimendan increases glomerular filtration rate to a greater extent than dobutamine and thus may be the preferred inotropic agent for treating patients with the cardiorenal syndrome. Clinical Trial Registration URL: https://www.clinicaltrials.gov . Unique identifier:

.

Explore Compound Types